![molecular formula C22H22ClKN6O B12317915 potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)

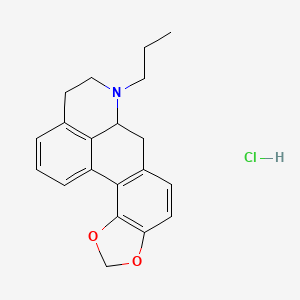

potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

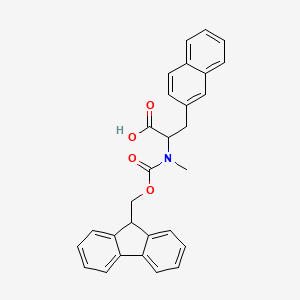

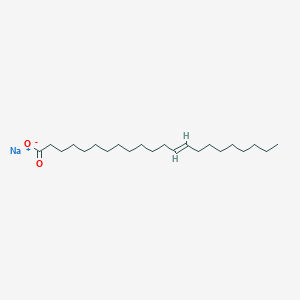

Potasio;[2-butil-5-cloro-1-[[4-[2-(2H-tetrazol-5-il)fenil]fenil]metil]imidazol-4-il]metanolato es un compuesto químico conocido por su papel significativo en la química medicinal. Este compuesto es una sal de potasio derivada de una estructura basada en imidazol, que se utiliza a menudo en el desarrollo de productos farmacéuticos, particularmente por sus propiedades como antagonista del receptor de la angiotensina II.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de potasio;[2-butil-5-cloro-1-[[4-[2-(2H-tetrazol-5-il)fenil]fenil]metil]imidazol-4-il]metanolato normalmente implica varios pasos:

Formación del anillo de imidazol: Este paso implica la ciclización de precursores adecuados en condiciones controladas.

Introducción de los grupos butil y cloro: Estos grupos se añaden mediante reacciones de sustitución, a menudo utilizando reactivos como cloruro de butilo y agentes clorantes.

Unión de las partes bifenilo y tetrazol: Este paso se logra mediante reacciones de acoplamiento, a menudo utilizando técnicas de acoplamiento cruzado catalizadas por paladio.

Formación de la sal de potasio: El paso final implica la neutralización del compuesto con hidróxido de potasio para formar la sal de potasio.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores por lotes o de flujo continuo: Estos se utilizan para garantizar condiciones de reacción consistentes y altos rendimientos.

Pasos de purificación: Se emplean técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final.

Control de calidad: Se utilizan métodos analíticos como la HPLC y la RMN para garantizar la pureza y la consistencia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

Potasio;[2-butil-5-cloro-1-[[4-[2-(2H-tetrazol-5-il)fenil]fenil]metil]imidazol-4-il]metanolato experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila o electrófila, particularmente en el anillo de imidazol y las partes bifenilo.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

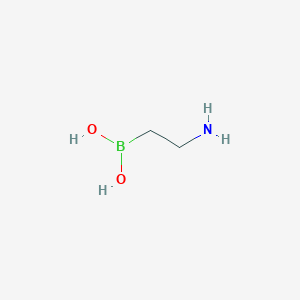

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, nucleófilos, electrófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.

Aplicaciones Científicas De Investigación

Potasio;[2-butil-5-cloro-1-[[4-[2-(2H-tetrazol-5-il)fenil]fenil]metil]imidazol-4-il]metanolato tiene una amplia gama de aplicaciones de investigación científica:

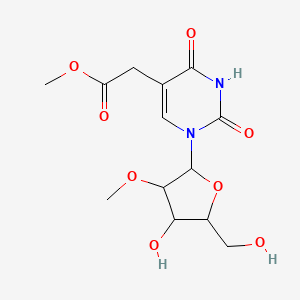

Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia por sus interacciones con macromoléculas biológicas.

Medicina: Utilizado en el desarrollo de medicamentos, particularmente como antagonista del receptor de la angiotensina II para tratar la hipertensión y las afecciones cardiovasculares relacionadas.

Industria: Se emplea en la producción de productos farmacéuticos y como reactivo en varios procesos químicos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente bloqueando el receptor de la angiotensina II, que juega un papel crucial en la regulación de la presión arterial. Al inhibir este receptor, el compuesto previene los efectos vasoconstrictores y secretores de aldosterona de la angiotensina II, lo que lleva a la vasodilatación y la reducción de la presión arterial. Los objetivos moleculares incluyen el receptor de la angiotensina II tipo 1, y las vías involucradas están relacionadas con el sistema renina-angiotensina-aldosterona.

Comparación Con Compuestos Similares

Compuestos similares

Valsartán: Otro antagonista del receptor de la angiotensina II con un mecanismo de acción similar.

Irbesartán: Comparte similitudes estructurales y usos terapéuticos.

Candesartán: También es un antagonista del receptor de la angiotensina II con efectos farmacológicos comparables.

Singularidad

Potasio;[2-butil-5-cloro-1-[[4-[2-(2H-tetrazol-5-il)fenil]fenil]metil]imidazol-4-il]metanolato es único debido a su configuración estructural específica, que proporciona propiedades farmacocinéticas distintas y afinidades de unión al receptor en comparación con otros compuestos similares.

Propiedades

Fórmula molecular |

C22H22ClKN6O |

|---|---|

Peso molecular |

461.0 g/mol |

Nombre IUPAC |

potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1 |

Clave InChI |

WBEUZWUCMDLLLJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)

![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)

![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)